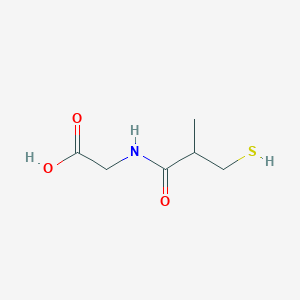

N-(3-Mercapto-2-methylpropanoyl)glycine

Vue d'ensemble

Description

Le chlorhydrate de ICI 199,441 est un agoniste κ-opioïde hautement puissant et sélectifCe composé est connu pour ses propriétés analgésiques significatives et a été largement étudié pour ses applications thérapeutiques potentielles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du chlorhydrate de ICI 199,441 implique plusieurs étapes clés :

Formation de l'intermédiaire : L'étape initiale implique la réaction du chlorure de 3,4-dichlorobenzyl avec la méthylamine pour former la 3,4-dichlorobenzylméthylamine.

Acylation : L'intermédiaire est ensuite acylé avec l'anhydride acétique pour former la N-méthyl-3,4-dichlorophénylacétamide.

Addition du cycle pyrrolidine : La dernière étape implique l'addition du cycle pyrrolidine par réaction avec la (S)-1-phényl-2-pyrrolidin-1-yléthylamine dans des conditions contrôlées pour produire le chlorhydrate de ICI 199,441

Méthodes de production industrielle

La production industrielle du chlorhydrate de ICI 199,441 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour assurer un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l'efficacité et la capacité d'extensibilité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de ICI 199,441 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.

Réduction : Il peut également subir des réactions de réduction, en particulier en présence d'agents réducteurs comme l'hydrure de lithium et d'aluminium.

Substitution : Le chlorhydrate de ICI 199,441 peut participer à des réactions de substitution, en particulier à la substitution nucléophile, en raison de la présence de groupes chloro

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.

Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme le méthylate de sodium ou le tert-butylate de potassium

Principaux produits formés

Oxydation : Les principaux produits formés sont des dérivés oxydés du composé d'origine.

Réduction : Les principaux produits sont des formes réduites du composé, souvent avec l'élimination des groupes chloro.

Substitution : Les principaux produits sont des dérivés substitués où les groupes chloro sont remplacés par d'autres nucléophiles

Applications De Recherche Scientifique

Le chlorhydrate de ICI 199,441 a un large éventail d'applications en recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans l'étude des agonistes du récepteur κ-opioïde.

Biologie : Il est utilisé dans la recherche pour comprendre le rôle des récepteurs κ-opioïdes dans divers processus biologiques.

Médecine : Le chlorhydrate de ICI 199,441 est étudié pour ses applications thérapeutiques potentielles dans la gestion de la douleur et comme analgésique.

Industrie : Il est utilisé dans le développement de nouveaux médicaments analgésiques et dans l'étude de la pharmacologie des récepteurs opioïdes

Mécanisme d'action

Le chlorhydrate de ICI 199,441 exerce ses effets en se liant sélectivement aux récepteurs κ-opioïdes. Ces récepteurs sont des récepteurs couplés aux protéines G qui sont largement distribués dans le système nerveux central et les tissus périphériques. Lors de la liaison, le chlorhydrate de ICI 199,441 active les récepteurs κ-opioïdes, ce qui conduit à l'inhibition de l'activité de l'adénylate cyclase, à la réduction des niveaux d'adénosine monophosphate cyclique et à la modulation subséquente des canaux ioniques. Cela se traduit par des effets analgésiques et d'autres réponses physiologiques .

Mécanisme D'action

ICI 199,441 hydrochloride exerts its effects by selectively binding to κ-opioid receptors. These receptors are G-protein-coupled receptors that are widely distributed in the central nervous system and peripheral tissues. Upon binding, ICI 199,441 hydrochloride activates the κ-opioid receptors, leading to the inhibition of adenylate cyclase activity, reduction in cyclic adenosine monophosphate levels, and subsequent modulation of ion channels. This results in analgesic effects and other physiological responses .

Comparaison Avec Des Composés Similaires

Composés similaires

U-50488 : Un autre agoniste puissant du récepteur κ-opioïde, mais le chlorhydrate de ICI 199,441 est 146 fois plus actif.

U-47700 : Un opioïde synthétique aux propriétés analgésiques similaires mais à une sélectivité différente des récepteurs.

U-69,593 : Un autre agoniste du récepteur κ-opioïde aux effets comparables mais à une structure chimique différente

Unicité

Le chlorhydrate de ICI 199,441 se distingue par sa grande puissance et sa sélectivité pour les récepteurs κ-opioïdes. Sa structure chimique unique et son activité élevée en font un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Activité Biologique

N-(3-Mercapto-2-methylpropanoyl)glycine, commonly referred to as tiopronin, is a thiol-substituted derivative of glycine that has garnered attention for its diverse biological activities. This compound is primarily recognized for its role as an angiotensin-converting enzyme (ACE) inhibitor, contributing to various pharmacological applications, particularly in the management of cardiovascular diseases and cancer treatment. This article explores the biological activity of tiopronin, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Tiopronin operates through several mechanisms:

- ACE Inhibition : It inhibits the ACE, leading to decreased levels of angiotensin II, which results in vasodilation and reduced blood pressure. This mechanism is crucial for treating conditions like hypertension and heart failure.

- Multidrug Resistance (MDR) Sensitivity : Tiopronin has shown collateral sensitivity towards multidrug-resistant (MDR) cancer cell lines. It selectively induces cytotoxicity in cells expressing P-glycoprotein (P-gp) and multidrug resistance protein 1 (MRP1), thereby enhancing the efficacy of conventional chemotherapeutics like doxorubicin and taxol .

- Redox Activity : The thiol group in tiopronin allows it to act as a scavenger of reactive oxygen species (ROS), which may provide protective effects against oxidative stress-related damage .

Pharmacological Applications

Tiopronin's unique properties have led to its use in various therapeutic contexts:

- Cardiovascular Diseases : As an ACE inhibitor, tiopronin is utilized to manage hypertension and related cardiovascular conditions by promoting vasodilation and reducing fluid retention.

- Cancer Treatment : Its ability to sensitize MDR cancer cells makes tiopronin a candidate for combination therapies aimed at overcoming drug resistance in chemotherapy .

- Renal Protection : Tiopronin has been employed to prevent nephrotoxicity associated with platinum-based chemotherapies, showcasing its protective role in renal health .

Research Findings

Recent studies have provided valuable insights into the biological activity of tiopronin:

- In Vitro Studies : Research has demonstrated that tiopronin displays selective toxicity towards MDR cell lines without affecting non-resistant counterparts. This selectivity is attributed to its ability to destabilize P-gp mRNA and reduce P-gp protein levels over time .

- Pharmacokinetics : The incorporation of deuterium into tiopronin (as seen in deuterated analogs) has been shown to affect its pharmacokinetic properties, potentially altering its metabolic pathways and enhancing its therapeutic profile .

Data Summary

The following table summarizes key characteristics and findings related to this compound:

| Characteristic | Details |

|---|---|

| Molecular Formula | C6H11N O3S |

| Molecular Weight | 182.25 g/mol |

| Primary Action | ACE Inhibition |

| Applications | Cardiovascular diseases, cancer therapy, renal protection |

| Mechanisms of Action | - Inhibition of angiotensin II production |

| - Collateral sensitivity in MDR cancer cells | |

| - Redox activity and ROS scavenging |

Case Studies

- Cardiovascular Impact : A clinical study demonstrated that patients treated with tiopronin showed significant reductions in blood pressure compared to controls, supporting its use as an effective ACE inhibitor.

- Cancer Therapy Enhancement : In a cohort of patients with breast cancer exhibiting MDR characteristics, the addition of tiopronin to standard chemotherapy regimens resulted in improved treatment outcomes, highlighting its potential as a sensitizing agent against resistant tumors .

Propriétés

IUPAC Name |

2-[(2-methyl-3-sulfanylpropanoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-4(3-11)6(10)7-2-5(8)9/h4,11H,2-3H2,1H3,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOCIBBWDLKODX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.